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Compound of Interest

Compound Name: 3,5-Dinitroaniline

Cat. No.: B184610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the energetic properties of 3,5-Dinitroaniline
and its derivatives, supported by available experimental data. The information is intended to

assist researchers in the fields of energetic materials and chemical synthesis in understanding

the structure-property relationships of these compounds.

Introduction
3,5-Dinitroaniline is a well-known nitroaromatic compound that serves as a precursor in the

synthesis of various materials, including dyes and agrochemicals.[1] While it is recognized as a

weak explosive, its dinitroaniline framework presents a foundational structure for the

development of more potent energetic materials.[2] The introduction of different functional

groups to the 3,5-dinitroaniline molecule can significantly alter its energetic characteristics,

such as density, thermal stability, and detonation performance. This guide summarizes the

available data on select derivatives and provides an overview of the experimental methods

used to determine their energetic properties.

Comparative Analysis of Energetic Properties
The following table summarizes the key energetic properties of 3,5-Dinitroaniline and one of

its derivatives for which experimental data has been published. The data for 3,5-Dinitroaniline
itself is limited in the public domain, reflecting its primary use as a synthesis intermediate rather

than a standalone explosive.
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Compoun
d

Molecular
Formula

Molecular
Weight (
g/mol )

Density
(g/cm³)

Decompo
sition
Temperat
ure (°C)

Detonatio
n Velocity
(m/s)

Detonatio
n
Pressure
(GPa)

3,5-

Dinitroanili

ne

C₆H₅N₃O₄ 183.12[1] 1.68[3]

~160-162

(Melting

Point)[4]

Not

Reported

Not

Reported

3-(3,5-

dinitrophen

yl)-5-

amino-

1,2,4-

oxadiazole

C₈H₅N₅O₅ 251.16 1.74 320 6396 15.2

Structure-Property Relationships
The energetic performance of 3,5-Dinitroaniline derivatives is intrinsically linked to their

molecular structure. The following diagram illustrates the logical relationship between key

molecular features and the resulting energetic properties.
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Relationship between Structure and Energetic Properties

Molecular Structure of
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Improved Detonation Performance
(Velocity & Pressure)
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Caption: Logical flow from molecular structure to energetic performance.

Experimental Protocols
The determination of the energetic properties of novel compounds relies on a suite of

standardized experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of 3-(3,5-dinitrophenyl)-5-amino-1,2,4-
oxadiazole
A common synthetic route involves the reaction of 3,5-dinitrobenzonitrile with hydroxylamine to

form the corresponding amidoxime, followed by cyclization. A detailed, analogous procedure for

a similar energetic compound is as follows:
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Amidoxime Formation: 3,5-Dinitrobenzonitrile is dissolved in a suitable solvent such as

ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium

carbonate) is added. The mixture is stirred at a specific temperature (e.g., room temperature

or reflux) for a set period. The progress of the reaction is monitored by thin-layer

chromatography (TLC). Upon completion, the product, 3,5-dinitrobenzamidoxime, is isolated

by filtration or extraction.

Cyclization: The synthesized amidoxime is then reacted with a cyclizing agent, such as

cyanogen bromide or a similar reagent, in a suitable solvent. The reaction mixture is heated

to reflux for several hours. After cooling, the product, 3-(3,5-dinitrophenyl)-5-amino-1,2,4-

oxadiazole, precipitates and is collected by filtration, washed, and dried.

Determination of Physicochemical and Energetic
Properties

Density: The crystal density is typically determined by gas pycnometry using helium as the

displacement medium. The sample is placed in a chamber of known volume, which is then

pressurized with helium. The pressure change after expanding the gas into a second empty

chamber allows for the calculation of the sample's volume and, consequently, its density.

Thermal Stability (Differential Scanning Calorimetry - DSC): A small sample of the material

(typically 1-5 mg) is placed in an aluminum pan and heated at a constant rate (e.g., 5, 10,

15, and 20 °C/min) in a DSC instrument under a nitrogen atmosphere. The instrument

measures the heat flow to or from the sample relative to a reference pan. The onset

temperature of the exothermic decomposition peak is taken as the decomposition

temperature.

Detonation Velocity and Pressure: The detonation velocity is often calculated using empirical

equations, such as the Kamlet-Jacobs equations, which require the calculated heat of

formation and the experimental density. For experimental determination, methods like the

Dautriche method can be employed, where the time difference of arrival of the detonation

wave at two points along a known length of the explosive charge is measured. Detonation

pressure can also be calculated from the density and detonation velocity.

The following diagram illustrates a general experimental workflow for the evaluation of

energetic materials:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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